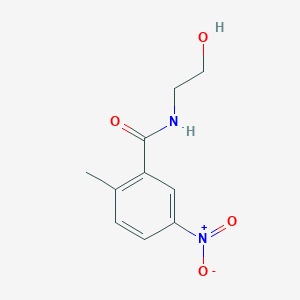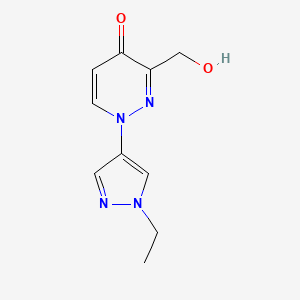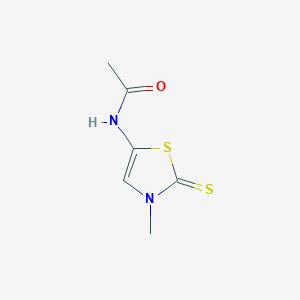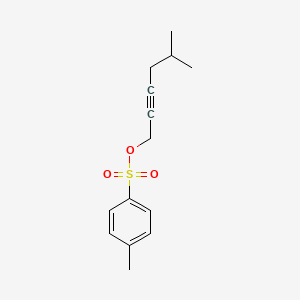
5-Methylhex-2-ynyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhex-2-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 5-Methylhex-2-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
5-Methylhex-2-yne+4-methylbenzenesulfonyl chloride→5-Methylhex-2-ynyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhex-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include diketones and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Aplicaciones Científicas De Investigación
5-Methylhex-2-ynyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and alter protein functions, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- But-3-yn-2-yl 4-methylbenzenesulfonate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate
- Propargyl p-toluenesulfonate
Uniqueness
5-Methylhex-2-ynyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an alkyne and a sulfonate group allows for a diverse range of chemical transformations and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C14H18O3S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
5-methylhex-2-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-12(2)6-4-5-11-17-18(15,16)14-9-7-13(3)8-10-14/h7-10,12H,6,11H2,1-3H3 |
Clave InChI |
MCJOXOYMJDIPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC#CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

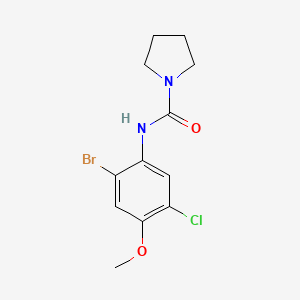
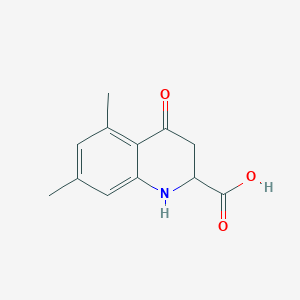
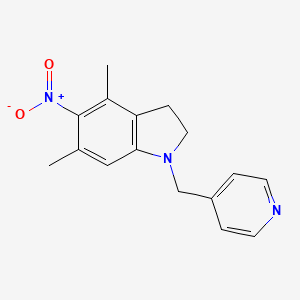
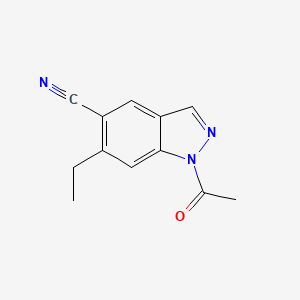
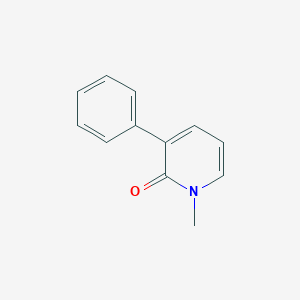
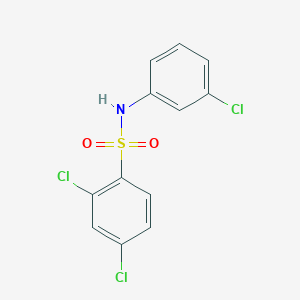
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

